molecular formula C15H19F2N3 B11739232 [(3,5-difluorophenyl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(3,5-difluorophenyl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11739232
M. Wt: 279.33 g/mol
InChI Key: LIUMOSVMRMDYEU-UHFFFAOYSA-N
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Description

(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features a combination of fluorinated aromatic and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts and reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a different aromatic group.

Scientific Research Applications

(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and pyrazole moiety can participate in various binding interactions, influencing the activity of the target molecule .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H19F2N3

Molecular Weight

279.33 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C15H19F2N3/c1-10(2)15-7-14(20(3)19-15)9-18-8-11-4-12(16)6-13(17)5-11/h4-7,10,18H,8-9H2,1-3H3

InChI Key

LIUMOSVMRMDYEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC(=CC(=C2)F)F)C

Origin of Product

United States

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